Cas no 643759-58-4 (Tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate)
Tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate
- 1-Boc-2,5-dihydro-3-methyl-1H-pyrrole
- SEZAXFMJUXBDBU-UHFFFAOYSA-N
- SB11127
- FCH1660104
- AK170888
- 1-Boc-2,5-dihydro-3-methyl-1H-pyrrole, AldrichCPR
- 3-Methyl-3-pyrroline-1-carboxylic acid tert-butyl ester
- 1H-Pyrrole-1-carboxylic acid, 2,5-dihydro-3-methyl-, 1,1-dimethylethylester
- CS-0048278
- MFCD24466973
- tert-butyl 3-methyl-2,5-dihydropyrrole-1-carboxylate
- AKOS025290920
- SCHEMBL1257642
- 1-Boc-3-methyl-2,5-dihydro-1H-pyrrole
- DB-096994
- GS-5476
- SY098066
- 643759-58-4
- tert-butyl3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate
- Tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate
-
- MDL: MFCD24466973
- Inchi: 1S/C10H17NO2/c1-8-5-6-11(7-8)9(12)13-10(2,3)4/h5H,6-7H2,1-4H3
- InChI Key: SEZAXFMJUXBDBU-UHFFFAOYSA-N
- SMILES: O(C(N1CC=C(C)C1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 183.125928785g/mol
- Monoisotopic Mass: 183.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5
- XLogP3: 1.3
Tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
Tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate Pricemore >>
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| Chemenu | CM108375-1g |
tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate |
643759-58-4 | 97% | 1g |
$275 | 2021-08-06 | |
| Chemenu | CM108375-5g |
tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate |
643759-58-4 | 97% | 5g |
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| Chemenu | CM108375-10g |
tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate |
643759-58-4 | 97% | 10g |
$1375 | 2021-08-06 | |
| Chemenu | CM108375-250mg |
tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate |
643759-58-4 | 97% | 250mg |
$*** | 2023-05-30 | |
| Chemenu | CM108375-1g |
tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate |
643759-58-4 | 97% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM108375-5g |
tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate |
643759-58-4 | 97% | 5g |
$*** | 2023-05-30 | |
| Apollo Scientific | OR924534-100mg |
1-Boc-2,5-dihydro-3-methyl-1H-pyrrole |
643759-58-4 | 95% | 100mg |
£125.00 | 2025-08-06 | |
| Apollo Scientific | OR924534-250mg |
1-Boc-2,5-dihydro-3-methyl-1H-pyrrole |
643759-58-4 | 95% | 250mg |
£225.00 | 2025-08-06 | |
| Apollo Scientific | OR924534-1g |
1-Boc-2,5-dihydro-3-methyl-1H-pyrrole |
643759-58-4 | 95% | 1g |
£555.00 | 2025-08-06 | |
| eNovation Chemicals LLC | D496241-1G |
tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate |
643759-58-4 | 97% | 1g |
$300 | 2024-05-23 |
Tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate Suppliers
Tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on Tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate
Tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS No. 643759-58-4): A Comprehensive Overview
Tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate, identified by its Chemical Abstracts Service (CAS) number 643759-58-4, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic molecule, featuring a pyrrole core with ester and alkyl substituents, has garnered attention due to its structural versatility and potential applications in drug discovery and material science. The compound's unique framework, combining a nitrogen-containing aromatic ring with functional groups that enhance reactivity, makes it a valuable intermediate in the synthesis of more complex molecules.
The< strong>tert-butyl group attached to the carboxylate moiety not only contributes to the steric hindrance of the molecule but also influences its solubility and reactivity profiles. This characteristic is particularly advantageous in organic synthesis, where controlling reaction rates and selectivity is paramount. Additionally, the presence of a< strong>methyl group at the 3-position of the pyrrole ring introduces another layer of tunability, allowing for further derivatization and modification to suit specific synthetic needs.
In recent years, there has been growing interest in pyrrole derivatives due to their diverse biological activities. Pyrroles are known to exhibit properties such as antimicrobial, anti-inflammatory, and anticancer effects, making them attractive candidates for medicinal chemistry research. The< strong>2,5-dihydro-1H-pyrrole-1-carboxylate scaffold provides a stable platform for exploring these bioactivities while allowing for structural modifications that can enhance pharmacological potency and reduce side effects.
One of the most compelling aspects of< strong>Tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate is its utility as a building block in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel therapeutic agents targeting various diseases. For instance, studies have shown that derivatives of this molecule can interact with biological targets in ways that modulate cellular processes relevant to neurological disorders. The< strong>CAS No. 643759-58-4 identifier ensures that researchers can reliably source this compound for their experiments, facilitating reproducibility and collaboration across different laboratories.
The synthesis of< strong>Tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Recent advances in catalytic methods have enabled more efficient and sustainable routes to this compound, reducing the environmental impact of its production. These innovations are critical in aligning pharmaceutical manufacturing with green chemistry principles, ensuring that the development of new drugs is both effective and environmentally responsible.
The compound's role in drug discovery extends beyond its use as an intermediate. Functionalized pyrroles have been shown to exhibit unique spectroscopic properties, making them valuable in material science applications as well. For example, they can be incorporated into organic semiconductors or optoelectronic materials due to their ability to absorb and emit light efficiently. This dual functionality—pharmaceutical relevance and material science potential—underscores the versatility of< strong>Tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate.
In conclusion, Tert-butyl 3-methyl-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS No. 643759-58-4) represents a fascinating compound with broad applications in both pharmaceuticals and materials science. Its unique structural features make it an indispensable tool for synthetic chemists seeking to develop innovative therapeutics and advanced materials. As research continues to uncover new ways to harness its potential, this molecule is poised to play an increasingly important role in addressing some of the most pressing challenges in modern science.
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